molecular formula C6H9N3O B067139 5-Hydrazinyl-2-methoxypyridine CAS No. 160664-95-9

5-Hydrazinyl-2-methoxypyridine

Cat. No.: B067139
CAS No.: 160664-95-9
M. Wt: 139.16 g/mol
InChI Key: SRQWKLIXHJRVSG-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyridine ring substituted with a hydrazinyl group at the 5-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine typically involves the reaction of 5-amino-2-methoxypyridine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with tin(II) chloride dihydrate. The reaction conditions are as follows:

    Step 1: Dissolve 5-amino-2-methoxypyridine in concentrated hydrochloric acid.

    Step 2: Add a solution of sodium nitrite dropwise with ice cooling.

    Step 3: Stir the mixture at a constant temperature.

    Step 4: Add tin(II) chloride dihydrate dropwise, followed by stirring at room temperature.

    Step 5: Extract the product using diethyl ether and dry over sodium sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

5-Hydrazinyl-2-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxy group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 5-Hydrazino-2-methoxypyridine
  • 5-Hydrazinyl-2-methoxypyridine dihydrochloride

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQWKLIXHJRVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623475
Record name 5-Hydrazinyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160664-95-9
Record name 5-Hydrazinyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-2-methoxypyridine (5.0 g, 40 mmol) was dissolved in 6 N HCl (10 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (2.8 g, 41 mmol) was dissolved in water (10 mL) and this solution was added to the reaction solution. After 30 min, tin (II) chloride dihydrate (52 g, 230 mmol) in 6 N HCl (20 mL) was added, and the reaction slurry was stirred at 0° C. for 2.5 h. The pH was adjusted to 13 with 40% aqueous potassium hydroxide solution. Ethyl ether was added and the mixture was extracted with EtOAc (4×70 mL). dried (MgSO4) and concentrated to give 5-hydrazino-2-methoxypyridine as an orange solid (5.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium nitrite (3.795 g) in water (20 mL) was added dropwise to 5-amino-2-methoxypyridine (6.207 g) in concentrated hydrochloric acid (50 mL) for 80 minutes with ice cooling, followed by stirring at a constant temperature for 30 minutes. Tin(II) chloride dihydrate (39.5 g) in concentrated hydrochloric acid (30 mL) was added dropwise to the reaction mixture at an internal temperature of about 10° C. for 60 minutes, followed by stirring at room temperature for 12.5 hours. Under cooling with ice, sodium hydroxide (54 g) in water (200 mL) and chloroform were added to the reaction mixture. After insoluble substances in the resultant mixture were removed by filtration, the mixture was partitioned. The aqueous layer was extracted with chloroform twice. The organic layers were combined, and dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, to thereby give the title compound as crystals (4.23 g, 60%).
Quantity
3.795 g
Type
reactant
Reaction Step One
Quantity
6.207 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods III

Procedure details

A solution of 5-amino-2-methoxy pyridine (1.0 g, 8.0 mmol) in 37% hydrochloric acid (7 mL) was cooled in an ice-salt bath and a solution of sodium nitrite (611 mg, 8.8 mmol) in water (2 mL) was added dropwise. The reaction mixture was stirred for 15 minutes then slowly added to an ice-cold solution of tin(II)chloride dihydrate (5.5 g, 24 mmol) in 37% hydrochloric acid (7 mL). After 3 hours at 0° C. the solids were collected by filtration and dissolved in 5% sodium hydroxide solution. The acidic, aqueous filtrate was carefully neutralized with 12M sodium hydroxide, then more base was added to raise the pH to about 12. The alkaline solutions were combined and extracted several times with ether. The extract was dried over sodium sulfate, filtered and concentrated to afford 5-hydrazino-2-methoxypyridine, and was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
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Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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5.5 g
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7 mL
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